molecular formula C12H18NO+ B8065888 (2-Benzoylethyl)trimethylammonium

(2-Benzoylethyl)trimethylammonium

Cat. No.: B8065888
M. Wt: 192.28 g/mol
InChI Key: NCTDMVAFTYBEOP-UHFFFAOYSA-N
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Description

(2-Benzoylethyl)trimethylammonium is an organic compound known for its unique structure and properties. It is a quaternary ammonium compound, characterized by the presence of a benzoyl group attached to an ethyl chain, which is further connected to a trimethylammonium group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Benzoylethyl)trimethylammonium can be synthesized through several methods. One common synthetic route involves the reaction of benzoyl chloride with ethyltrimethylammonium chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds at room temperature and requires an appropriate solvent like dichloromethane to facilitate the reaction.

Another method involves the alkylation of benzoylacetone with trimethylamine. This reaction also requires a base, such as potassium carbonate, and is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process begins with the preparation of benzoyl chloride and ethyltrimethylammonium chloride, followed by their reaction in a controlled environment. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity

Properties

IUPAC Name

trimethyl-(3-oxo-3-phenylpropyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18NO/c1-13(2,3)10-9-12(14)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTDMVAFTYBEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18NO+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5724-15-2 (iodide), 67190-44-7 (chloride)
Record name (2-Benzoylethyl)trimethylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024472886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00179240
Record name (2-Benzoylethyl)trimethylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24472-88-6
Record name (2-Benzoylethyl)trimethylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024472886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Benzoylethyl)trimethylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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